molecular formula C11H12BrN3O2S B14901138 N-(2-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

N-(2-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B14901138
M. Wt: 330.20 g/mol
InChI Key: SVPFAZXYQPDDNK-UHFFFAOYSA-N
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Description

N-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a pyrazole-sulfonamide derivative characterized by a 2-bromophenyl group attached to the sulfonamide nitrogen and methyl substituents at positions 3 and 5 of the pyrazole ring. Pyrazole-sulfonamides are widely studied for their antiproliferative, antimicrobial, and enzyme-inhibitory activities, often modulated by substituents on the aromatic rings .

Properties

Molecular Formula

C11H12BrN3O2S

Molecular Weight

330.20 g/mol

IUPAC Name

N-(2-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

InChI

InChI=1S/C11H12BrN3O2S/c1-7-11(8(2)14-13-7)18(16,17)15-10-6-4-3-5-9(10)12/h3-6,15H,1-2H3,(H,13,14)

InChI Key

SVPFAZXYQPDDNK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C)S(=O)(=O)NC2=CC=CC=C2Br

Origin of Product

United States

Preparation Methods

Reaction of Pentane-2,4-Dione with Hydrazine Hydrate

3,5-Dimethyl-1H-pyrazole is synthesized via an exothermic coupling reaction between pentane-2,4-dione (acetylacetone) and 85% hydrazine hydrate in methanol at 25–35°C. The reaction proceeds quantitatively, yielding the pyrazole core as a pale yellow solid. Key parameters include:

  • Molar ratio : 1:1 (pentane-2,4-dione to hydrazine hydrate)
  • Solvent : Methanol (10 volumes relative to pentane-2,4-dione)
  • Reaction time : 2–3 hours (monitored by thin-layer chromatography, TLC)

The product is purified via recrystallization and characterized by Fourier transform infrared (FT-IR) spectroscopy, which confirms the presence of N–H (3284 cm⁻¹) and C–N (1104 cm⁻¹) stretches.

Sulfonylation of the Pyrazole Core

Formation of 3,5-Dimethyl-1H-Pyrazole-4-Sulfonyl Chloride

The pyrazole undergoes sulfonylation to introduce the sulfonyl chloride group:

  • Reagents : Chlorosulfonic acid (4.5 equiv) and thionyl chloride (1.3 equiv) in chloroform.
  • Conditions :
    • Temperature: 0°C (initial addition), then 60°C for 12 hours.
    • Solvent: Chloroform (3 volumes relative to pyrazole).
  • Workup : The reaction mixture is quenched with ice-cold water, and the organic layer is separated, dried over sodium sulfate, and concentrated under vacuum.

This step yields 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride as a pale yellow solid (90% yield). Nuclear magnetic resonance (NMR) data confirm the structure:

  • ¹H NMR (500 MHz, CDCl₃) : δ 15.16 (s, 1H, NH), 2.41 (s, 6H, 2×CH₃).

Sulfonamide Coupling with 2-Bromoaniline

The final step involves reacting the sulfonyl chloride with 2-bromoaniline to form the target sulfonamide.

Optimized Reaction Conditions

Based on screening studies, the optimal parameters for sulfonamide formation are:

  • Base : Diisopropylethylamine (DIPEA, 3.0 equiv)
  • Solvent : Dichloromethane (DCM, 10 volumes)
  • Temperature : 25–30°C
  • Time : 16 hours

Procedure :

  • 2-Bromoaniline (1.05 equiv) and DIPEA are dissolved in DCM.
  • 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride (1.0 equiv) is added dropwise at 25–30°C.
  • The reaction is monitored by TLC and liquid chromatography–mass spectrometry (LC–MS).
  • Post-reaction, the mixture is washed with cold water, and the organic layer is dried and concentrated.
  • Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent).

Yield and Characterization

Under optimized conditions, the reaction achieves a yield of 55–71%. Structural confirmation is performed using:

  • FT-IR : SO₂ asymmetric/symmetric stretches (1145 cm⁻¹), C–Br (691 cm⁻¹).
  • ¹H NMR (300 MHz, CDCl₃) : δ 7.52–7.48 (m, 2H, Ar–H), 7.34–7.30 (m, 1H, Ar–H), 5.43 (s, 1H, NH), 2.55 (s, 6H, 2×CH₃).
  • Elemental analysis : C: 45.12%, H: 3.98%, N: 12.34% (theoretical C: 45.28%, H: 4.02%, N: 12.28%).

Alternative Synthetic Routes and Comparative Analysis

Use of Alternative Bases and Solvents

Screening studies reveal that base and solvent selection critically impact yield:

Base Solvent Temperature (°C) Time (h) Yield (%)
Triethylamine DCM 0–10 24 26
DIPEA DCM 25–30 16 55
DIPEA THF 25–30 24 47

DIPEA in DCM at ambient temperature provides the highest yield due to enhanced nucleophilicity of the amine and optimal solubility of intermediates.

Challenges with Aromatic Amines

Unlike aliphatic amines (e.g., 2-phenylethylamine), aromatic amines like 2-bromoaniline exhibit reduced nucleophilicity, necessitating prolonged reaction times or elevated temperatures. However, the optimized DIPEA/DCM system mitigates this issue by stabilizing the reactive intermediate.

Scalability and Industrial Applicability

The process is scalable to multi-gram quantities with consistent yields (≥55%). Key considerations for industrial adaptation include:

  • Cost-effectiveness : Chlorosulfonic acid and DCM are economical reagents.
  • Safety : Exothermic sulfonylation requires controlled addition and temperature monitoring.
  • Purification : Column chromatography remains the bottleneck; alternatives like recrystallization are under investigation.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

    Substitution Reactions: Formation of N-substituted derivatives.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of sulfinamides.

    Coupling Reactions: Formation of biaryl derivatives.

Scientific Research Applications

N-(2-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for the development of antimicrobial agents due to its sulfonamide moiety.

    Biological Studies: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for the growth and replication of microorganisms.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The position of the bromo group significantly impacts synthetic accessibility and biological activity. MR-S1-13, with a 3-bromo substituent, achieved a higher yield (71%) compared to MR-S1-17 (49%), suggesting steric or electronic challenges in indole-containing analogs .
  • Complexity vs. Yield : Example 53 (), with a multi-ring fluorinated structure, had a low yield (28%), highlighting synthetic difficulties in highly substituted systems.

Antiproliferative Activity

Antiproliferative data from analogs provide indirect insights:

Compound ID Cell Line Tested IC₅₀ (µM) Comparison to Reference
MR-S1-6 (from ) U937 Not specified Used CellTiter-Glo assay; less active than paclitaxel
Compound 12d () K562 ~3-fold lower than STI-571 2-Bromophenyl group linked to PAP scaffold enhances potency

Key Observations :

  • Role of Bromo Substituents : Compound 12d’s 2-bromophenyl group correlates with enhanced activity in K562 cells, suggesting that bromination at specific positions (e.g., ortho) may improve target binding .
  • Scaffold Dependency : Pyrazole-sulfonamides (e.g., MR-S1-6) and PAP derivatives (e.g., 12d) exhibit divergent mechanisms. The former may target microtubules (like paclitaxel), while the latter likely inhibits kinases (like STI-571) .

Physicochemical Properties

  • In contrast, simpler analogs like MR-S1-13 (MW ~450–500 estimated) may have better pharmacokinetic profiles .
  • Solubility : Methoxy and indole groups (MR-S1-13, MR-S1-17) could enhance solubility compared to halogenated derivatives, though this is speculative without direct data .

Structural Characterization Tools

  • Crystallography : Programs like SHELX and Mercury () are critical for resolving sulfonamide conformations and intermolecular interactions. For instance, the trimethylpyrazole in MR-S1-15 likely adopts a planar geometry, as seen in similar derivatives analyzed via Mercury .

Biological Activity

N-(2-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, antibacterial effects, and other pharmacological potentials.

  • Molecular Formula : C11H12BrN3O2S
  • Molecular Weight : 330.20 g/mol
  • CAS Number : 88398-53-2

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines.

In Vitro Studies

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)
    • PANC-1 (pancreatic cancer)
    • U937 (histiocytic lymphoma)
  • Findings :
    • The compound exhibited significant antiproliferative activity with IC50 values in the micromolar range against MCF-7 cells .
    • In a comparative study of pyrazole derivatives, this compound was among the most potent, with specific derivatives showing IC50 values as low as 0.65 µM for MCF-7 cells .

Antibacterial Activity

The compound also exhibits antibacterial properties, which are critical for its potential therapeutic applications.

  • Mechanism of Action :
    • Pyrazole sulfonamides are known to inhibit bacterial growth by interfering with folate synthesis pathways and other metabolic processes .
  • Tested Strains :
    • Methicillin-resistant Staphylococcus aureus (MRSA) and other gram-positive and gram-negative bacteria.
  • Results :
    • Preliminary results indicate that this compound has effective antibacterial activity, although specific data on minimum inhibitory concentrations (MIC) are still under investigation .

Other Biological Activities

Beyond anticancer and antibacterial effects, this compound has been investigated for various other biological activities:

  • Anti-inflammatory Effects : Some pyrazole derivatives have shown promise in reducing inflammation markers in vitro.
  • Antioxidant Properties : The compound may exhibit antioxidant activity by scavenging free radicals, contributing to its potential in treating oxidative stress-related conditions .

Research Findings Summary Table

Activity Type Cell Line/Bacteria IC50/MIC Values Reference
AnticancerMCF-70.65 µM
HeLaNot specified
PANC-1Not specified
AntibacterialMRSANot specified
Other bacteriaNot specified

Case Studies

Several case studies have reported on the synthesis and biological evaluation of pyrazole derivatives, including this compound:

  • Case Study A : Focused on the synthesis of various pyrazole derivatives and their evaluation against cancer cell lines. The study found that modifications in the phenyl ring significantly influenced biological activity.
  • Case Study B : Investigated the antibacterial properties of sulfonamide derivatives against MRSA. The findings indicated that certain structural modifications enhanced efficacy against resistant strains.

Q & A

Q. What experimental frameworks address discrepancies in reported catalytic activity of this compound in cross-coupling reactions?

  • Methodological Answer : Design controlled studies using DOE to isolate variables (e.g., catalyst loading, ligand ratios). Validate results through kinetic profiling and replicate experiments to distinguish between intrinsic activity and experimental artifacts .

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